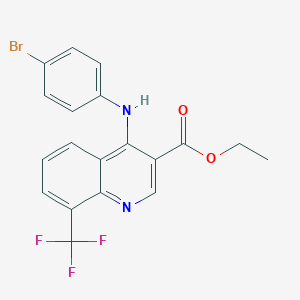
Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mécanisme D'action
Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate inhibits glutaminase, an enzyme that converts glutamine to glutamate. Glutamate is then used in various metabolic pathways to produce energy and other essential molecules. Inhibition of glutaminase by Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate leads to a decrease in glutamate production, which in turn leads to a decrease in energy production and cell growth in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits tumor growth and metastasis in preclinical models. Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to have minimal toxicity in normal cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could focus on developing more potent and selective inhibitors of glutaminase, as well as identifying biomarkers that can predict response to Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate treatment in cancer patients. Additionally, Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate could be studied in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-cancer activity.
Méthodes De Synthèse
Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate can be synthesized through a multistep process that involves the reaction of 4-bromoaniline with 2-chloro-8-(trifluoromethyl)quinoline-3-carboxylic acid, followed by the addition of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate in its pure form.
Applications De Recherche Scientifique
Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been shown to have potent anti-cancer activity in preclinical studies. It selectively targets cancer cells that are dependent on glutamine metabolism for survival, while sparing normal cells. Ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)-3-quinolinecarboxylate has been studied in various cancer types, including breast, lung, and prostate cancer.
Propriétés
Formule moléculaire |
C19H14BrF3N2O2 |
|---|---|
Poids moléculaire |
439.2 g/mol |
Nom IUPAC |
ethyl 4-(4-bromoanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H14BrF3N2O2/c1-2-27-18(26)14-10-24-17-13(4-3-5-15(17)19(21,22)23)16(14)25-12-8-6-11(20)7-9-12/h3-10H,2H2,1H3,(H,24,25) |
Clé InChI |
ZFFJMPMVQYWMRG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC=C2C(F)(F)F |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Br)C=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-acetyl-N-(4-{acetyl[(4-bromophenyl)sulfonyl]amino}phenyl)-4-bromobenzenesulfonamide](/img/structure/B284800.png)
![N-butyryl-N-(4-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B284801.png)
![3-[4-(4-Methoxy-phenyl)-6-trifluoromethyl-pyrimidin-2-ylsulfanyl]-1-(4-methyl-piperazin-1-yl)-propan-1-one](/img/structure/B284802.png)
![N-(2-furylmethyl)-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-ylthio]propanamide](/img/structure/B284803.png)
![N-(3-acetylphenyl)-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284805.png)

![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284816.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284819.png)
![2,4-dichlorophenyl P-methyl-N-[4-(pentyloxy)phenyl]phosphonamidate](/img/structure/B284822.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)